5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine: is a chemical compound that belongs to the class of hydroxypyridines. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the second position and a 2,5-dimethoxyphenyl group at the fifth position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The starting materials for this synthesis are 2-chloro-3-nitropyridine and 2,5-dimethoxyphenyl boronic acid. The reaction is carried out under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl group in the pyridine ring can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways .
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group in the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the 2,5-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound’s interactions can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound shares the 2,5-dimethoxyphenyl group but differs in the pyrrole ring structure.
4-Bromo-2,5-dimethoxyphenethylamine: This compound has a similar 2,5-dimethoxyphenyl group but differs in the presence of a bromo substituent and an ethylamine group.
Uniqueness: 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group and the 2,5-dimethoxyphenyl group in the pyridine ring. This combination imparts specific chemical and biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(15)14-8-9/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPBLZZBRVMEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682951 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111106-03-6 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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